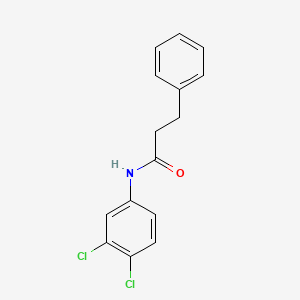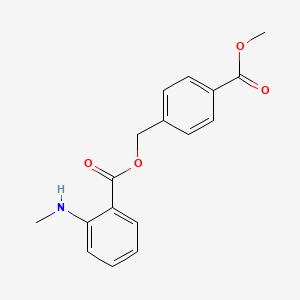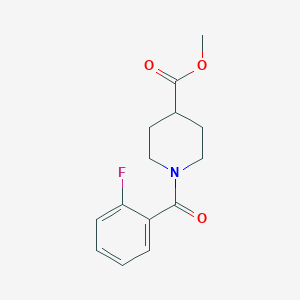![molecular formula C16H15N3O4S B5865187 5-nitro-1-[(2,3,4-trimethylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B5865187.png)
5-nitro-1-[(2,3,4-trimethylphenyl)sulfonyl]-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-nitro-1-[(2,3,4-trimethylphenyl)sulfonyl]-1H-benzimidazole (NTSB) is a chemical compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic properties. NTSB is a benzimidazole derivative that has been synthesized using various methods, and its mechanism of action has been studied extensively.
Mécanisme D'action
The mechanism of action of 5-nitro-1-[(2,3,4-trimethylphenyl)sulfonyl]-1H-benzimidazole is not fully understood, but it is thought to inhibit the activity of certain enzymes and proteins involved in cancer cell growth, inflammation, and bacterial infection. This compound has been found to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in cancer cell invasion and metastasis. It has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. This compound has been found to inhibit the growth of MRSA by disrupting the bacterial cell membrane.
Biochemical and physiological effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, reduce inflammation, and inhibit bacterial growth. This compound has also been found to reduce the production of reactive oxygen species (ROS), which are involved in various diseases, including cancer and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 5-nitro-1-[(2,3,4-trimethylphenyl)sulfonyl]-1H-benzimidazole is its potential therapeutic properties, which make it a promising candidate for drug development. This compound has also been found to have low toxicity in animal models. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on 5-nitro-1-[(2,3,4-trimethylphenyl)sulfonyl]-1H-benzimidazole. One area of research is the development of more efficient synthesis methods to increase the yield of this compound. Another area of research is the investigation of this compound's potential as a drug candidate for various diseases, including cancer, inflammatory diseases, and bacterial infections. Further studies are also needed to fully understand the mechanism of action of this compound and its biochemical and physiological effects.
Méthodes De Synthèse
5-nitro-1-[(2,3,4-trimethylphenyl)sulfonyl]-1H-benzimidazole has been synthesized using various methods, including the reaction of 2,3,4-trimethylbenzenesulfonyl chloride with 5-nitro-1H-benzimidazole in the presence of a base, and the reaction of 5-nitro-1H-benzimidazole with 2,3,4-trimethylbenzenesulfonyl hydrazide in the presence of a coupling agent. The yield of this compound using these methods is reported to be around 50-70%.
Applications De Recherche Scientifique
5-nitro-1-[(2,3,4-trimethylphenyl)sulfonyl]-1H-benzimidazole has been studied extensively for its potential therapeutic properties. It has been shown to have anti-cancer, anti-inflammatory, and anti-bacterial activities. This compound has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to reduce inflammation in animal models of inflammatory diseases, such as rheumatoid arthritis. This compound has also been found to have antibacterial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
Propriétés
IUPAC Name |
5-nitro-1-(2,3,4-trimethylphenyl)sulfonylbenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4S/c1-10-4-7-16(12(3)11(10)2)24(22,23)18-9-17-14-8-13(19(20)21)5-6-15(14)18/h4-9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVXVZTYLPOXTMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)S(=O)(=O)N2C=NC3=C2C=CC(=C3)[N+](=O)[O-])C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-ethylphenyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5865109.png)
![4-ethyl-2,7-dimethyl-4H-[1,3]thiazolo[5,4-b]indole](/img/structure/B5865115.png)

![N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-propylacetamide](/img/structure/B5865125.png)


cyanamide](/img/structure/B5865161.png)
![N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}methanesulfonamide](/img/structure/B5865169.png)
![4-methyl-6,7-bis[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5865183.png)

![5,5-dimethyl-3-{2-[(4-methylphenyl)thio]ethyl}-2,4-imidazolidinedione](/img/structure/B5865195.png)
![N-[2-(3-chlorophenyl)ethyl]-2-(4-nitrophenyl)acetamide](/img/structure/B5865197.png)
![N-[2-(1-piperidinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B5865205.png)
